5,6-Dihydro-2,3-dimethoxy-6,6-dimethylbenz[7,8]indolizino[2,3-B]quinoxaline
Overview
Description
5,6-Dihydro-2,3-dimethoxy-6,6-dimethylbenz[7,8]indolizino[2,3-B]quinoxaline is a quinoxaline derivative . It is also known as YM-90709 .
Molecular Structure Analysis
The molecular formula of the compound is C22H21N3O2 . The InChI code is 1S/C22H21N3O2/c1-22(2)12-13-9-19(26-3)20(27-4)10-14(13)18-11-17-21(25(18)22)24-16-8-6-5-7-15(16)23-17/h5-11H,12H2,1-4H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 359.43 g/mol . It is a solid at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
Researchers have synthesized compounds incorporating the core structure of 5,6-Dihydro-2,3-dimethoxy-6,6-dimethylbenz[7,8]indolizino[2,3-B]quinoxaline, showcasing good yields and diverse chemical properties. These compounds, demonstrating varying planarity and potential hydrogen bonding, were evaluated for cytotoxicity against human glioblastoma multiforme cell lines, indicating potential for further pharmaceutical investigation (Bloch et al., 2011).
Antifungal and Antimicrobial Potentials
Several derivatives of 5,6-Dihydro-2,3-dimethoxy-6,6-dimethylbenz[7,8]indolizino[2,3-B]quinoxaline have been explored for antifungal and antimicrobial activities. Novel compounds were synthesized and shown to exhibit promising antifungal properties against phytopathogenic fungi, positioning them as potential lead candidates for agricultural fungicides (Xu & Fan, 2011). Additionally, microwave-assisted synthesis of quinoxaline-incorporated Schiff bases displayed antitubercular and anti-inflammatory activities, suggesting a versatile pharmaceutical application range (Achutha et al., 2013).
Photophysical Properties
The study of indolizino[5,6-b]quinoxaline derivatives revealed intramolecular charge transfer characters and NIR fluorescence, opening avenues for their application in organic electronics and photonics. The dimeric forms of these compounds exhibited NIR absorption and fluorescence, indicating their utility in advanced material sciences (Kojima et al., 2015).
Enantioselective Synthesis
The enantioselective synthesis of dihydroindolo[1,2-a]quinoxalines utilizing novel catalysts showcases the potential of 5,6-Dihydro-2,3-dimethoxy-6,6-dimethylbenz[7,8]indolizino[2,3-B]quinoxaline derivatives in the development of pharmaceutical agents, including HIV-1 inhibitors. This approach emphasizes the role of stereochemistry in enhancing drug efficacy and specificity (Fan et al., 2014).
Catalytic and Ligand Applications
The exploration of 5,6-Dihydro-2,3-dimethoxy-6,6-dimethylbenz[7,8]indolizino[2,3-B]quinoxaline derivatives as ligands in metal complexes for electrochemical and spectroscopic applications suggests their utility in catalysis and material chemistry. These studies contribute to the understanding of complex formation, electron transfer processes, and the design of new catalysts for asymmetric synthesis (Sumby, 2008).
Safety And Hazards
properties
IUPAC Name |
16,17-dimethoxy-21,21-dimethyl-1,3,10-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2,4,6,8,10,12,14,16,18-nonaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-22(2)12-13-9-19(26-3)20(27-4)10-14(13)18-11-17-21(25(18)22)24-16-8-6-5-7-15(16)23-17/h5-11H,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXSPVQXXDULHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C3=CC4=NC5=CC=CC=C5N=C4N31)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360341 | |
Record name | YM 90709 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-2,3-dimethoxy-6,6-dimethylbenz[7,8]indolizino[2,3-B]quinoxaline | |
CAS RN |
163769-88-8 | |
Record name | YM 90709 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163769888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | YM 90709 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | YM-90709 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U3RC7G5VT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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